Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Overview
Description
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position
Mechanism of Action
Target of Action
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a type of 1,2,4-triazolo[1,5-a]pyridine, which is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. For instance, in the case of JAK1 and JAK2 inhibitors, it binds to the active site of these kinases, preventing them from phosphorylating and activating downstream signaling proteins . This interaction results in the modulation of the signaling pathways controlled by these kinases .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can modulate the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and apoptosis . Furthermore, as a PHD-1 inhibitor, it can affect the HIF signaling pathway, which is involved in the cellular response to hypoxia .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting JAK1 and JAK2, it can potentially suppress the proliferation of cancer cells . Similarly, by acting as a RORγt inverse agonist, it could modulate immune responses, potentially benefiting autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields.
Industrial Production Methods
For industrial-scale production, an improved synthetic strategy has been developed for the multigram-scale synthesis of related compounds. This strategy includes the preparation of intermediates from commercially available starting materials, followed by nucleophilic aromatic substitution reactions, avoiding the use of expensive catalysts and simplifying the purification process .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines with modified functional groups, enhancing their biological and chemical properties.
Scientific Research Applications
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It exhibits numerous biological activities, including acting as inverse agonists for RORγt, inhibitors for PHD-1, JAK1, and JAK2 . These activities make it a valuable compound for developing therapeutic agents for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. Additionally, it has applications in material sciences due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in the arrangement of nitrogen atoms.
1,2,4-Triazoles: These are closely related and exhibit similar biological activities but may have different pharmacokinetic properties.
Uniqueness
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for designing new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-11-7(6)9-5-10-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODVBWCOSDQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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